Sophoflavescenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

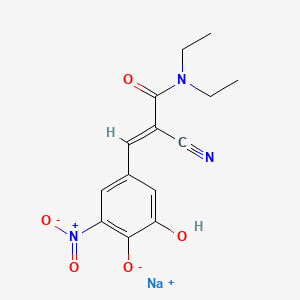

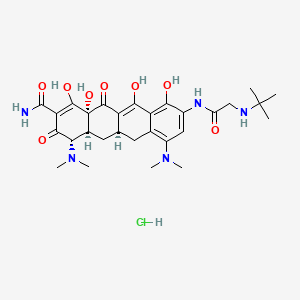

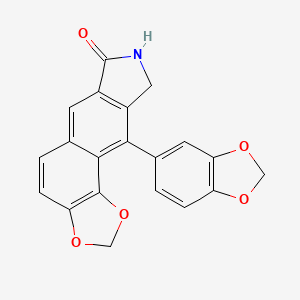

Sophoflavescenol: is a prenylated flavonol derived from the roots of the traditional Chinese medicinal plant, Sophora flavescens . This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: this compound can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the prenylation of flavonol structures under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the roots of Sophora flavescens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: this compound undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties by inhibiting reactive oxygen species (ROS) generation.

Substitution: this compound can undergo substitution reactions, especially in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include tert-butylhydroperoxide and nitric oxide.

Reduction: Biological reducing agents are often involved in these reactions.

Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain its biological activity .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Medicine: Explored for its potential as an anti-tumorigenic and anti-inflammatory agent.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

This compound exerts its effects through multiple mechanisms:

Antioxidant Activity: Inhibits ROS generation and nitric oxide production.

Anti-inflammatory Activity: Suppresses inflammatory pathways by inhibiting nuclear factor kappa B activation.

Cytotoxic Activity: Induces apoptosis in cancer cells through caspase-3 activation.

Enzyme Inhibition: Inhibits various enzymes, including phosphodiesterase 5, acetylcholinesterase, and butyrylcholinesterase.

Comparison with Similar Compounds

This compound is unique among prenylated flavonols due to its potent biological activities and specific enzyme inhibition properties . Similar compounds include:

Quercetin: Another flavonol with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anti-cancer and antioxidant activities.

Luteolin: Exhibits anti-inflammatory and neuroprotective effects.

This compound stands out due to its specific inhibition of phosphodiesterase 5 and its potent cytotoxic effects against cancer cells .

Mécanisme D'action

- Primary Targets : Sophoflavescenol interacts with several molecular targets.

- Phosphodiesterase 5 (PDE5) : this compound inhibits PDE5 with an impressive IC50 value of 0.013 μM . PDE5 is involved in regulating cyclic guanosine monophosphate (cGMP) levels, which play a role in vascular control and other physiological processes.

- Other Targets : It also inhibits RLAR, HRAR, BACE1, AChE, and BChE with varying IC50 values . These targets are associated with processes like inflammation, Alzheimer’s disease, and neurotransmission.

- Anti-Inflammatory Activity : this compound suppresses nitric oxide (NO) generation and reactive oxygen species (ROS) induced by tert-butylhydroperoxide . This anti-inflammatory effect contributes to its overall activity.

- Tumorigenesis : this compound’s multi-target effects make it a potential chemopreventive agent. It acts at various stages of tumorigenesis, including initiation, promotion, and progression .

- Apoptosis : In vivo, it induces apoptosis via caspase-3 activation in leukemia cells (HL-60) and inhibits tumor growth in a Lewis lung carcinoma (LLC) model .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Sophoflavescenol plays a crucial role in various biochemical reactions. It is known to inhibit several key enzymes, including Phosphodiesterase 5 (PDE5), Aldose Reductase (RLAR), Human Recombinant Aldose Reductase (HRAR), Beta-Secretase 1 (BACE1), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). The inhibitory activity of this compound against these enzymes is quantified by its IC50 values, which are 0.013 μM for PDE5, 0.30 μM for RLAR, 0.17 μM for HRAR, 10.98 μM for BACE1, 8.37 μM for AChE, and 8.21 μM for BChE . These interactions highlight the compound’s potential in modulating various biochemical pathways.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has demonstrated cytotoxicity against human leukemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells . Additionally, this compound inhibits nitric oxide generation and reactive oxygen species (ROS) production in RAW 264.7 cells, contributing to its anti-inflammatory properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a mixed inhibitor of cyclic guanosine monophosphate (cGMP) PDE5, with a Ki value of 0.005 μM . This compound’s inhibitory effects on enzymes such as AChE and BChE are dose-dependent, highlighting its potential in enzyme modulation . Furthermore, the compound’s ability to inhibit BACE1 suggests its role in preventing amyloid-beta formation, which is implicated in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against target enzymes in vitro . Long-term studies have shown that this compound can induce apoptosis in HL-60 cells through caspase-3 activation, indicating its potential for sustained antitumor activity . Additionally, its anti-inflammatory effects persist over time, further supporting its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity by inhibiting tumor growth in the LLC tumor model . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE5, RLAR, HRAR, BACE1, AChE, and BChE suggests its role in modulating key metabolic processes . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and biomolecules, ensuring its efficacy in modulating cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sophoflavescenol can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the prenylation of flavonol structures under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the roots of Sophora flavescens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sophoflavescenol undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties by inhibiting reactive oxygen species (ROS) generation.

Substitution: this compound can undergo substitution reactions, especially in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include tert-butylhydroperoxide and nitric oxide.

Reduction: Biological reducing agents are often involved in these reactions.

Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain its biological activity .

Applications De Recherche Scientifique

Sophoflavescenol has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Sophoflavescenol is unique among prenylated flavonols due to its potent biological activities and specific enzyme inhibition properties . Similar compounds include:

Quercetin: Another flavonol with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anti-cancer and antioxidant activities.

Luteolin: Exhibits anti-inflammatory and neuroprotective effects.

This compound stands out due to its specific inhibition of phosphodiesterase 5 and its potent cytotoxic effects against cancer cells .

Propriétés

IUPAC Name |

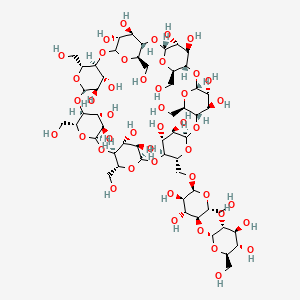

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B1139408.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)